molecular formula C10H10F2O2 B13069398 3,3-Difluoro-2-(4-methoxyphenyl)propanal

3,3-Difluoro-2-(4-methoxyphenyl)propanal

Cat. No.: B13069398
M. Wt: 200.18 g/mol
InChI Key: RBJXSBSVNSMWNW-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-(4-methoxyphenyl)propanal is a fluorinated aldehyde featuring a 4-methoxyphenyl substituent at the C2 position and two fluorine atoms at C2. Its structure combines electron-withdrawing fluorine atoms and an electron-donating methoxy group, creating a unique electronic profile that influences reactivity, stability, and interactions in catalytic or biological systems.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

3,3-difluoro-2-(4-methoxyphenyl)propanal

InChI

InChI=1S/C10H10F2O2/c1-14-8-4-2-7(3-5-8)9(6-13)10(11)12/h2-6,9-10H,1H3

InChI Key

RBJXSBSVNSMWNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C=O)C(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Construction of the propanal backbone with the 4-methoxyphenyl substituent.
  • Introduction of geminal difluoro groups at the 3-position.
  • Formation of the aldehyde functional group at the 2-position.

The key challenge is the selective difluorination and controlled oxidation to the aldehyde without over-oxidation or side reactions.

Method 1: Difluoromethylation via Organometallic Intermediates and Oxidation

This approach involves the following steps:

  • Starting Material Preparation: A 4-methoxyphenyl-substituted alkene or alkyne precursor is synthesized or procured.

  • Difluorocyclopropanation or Difluoromethylation:

    • Use of diiodomethane (CH2I2) and diethyl zinc (ZnEt2) in the presence of trifluoroacetic acid (TFA) to generate difluorocyclopropyl intermediates.
    • The reaction is typically conducted in dichloroethane (DCE) at low temperatures (0°C to room temperature) to control reactivity.
    • The difluorocyclopropyl intermediate is then opened or transformed to introduce the geminal difluoro group at the desired carbon.
  • Oxidative Cleavage to Aldehyde:

    • Oxidative cleavage methods such as ozonolysis or Lemieux-Johnson oxidation are employed to convert the alkene or cyclopropyl intermediates into aldehydes.
    • Conditions are carefully controlled to avoid over-oxidation to acids.
  • Purification and Characterization:

    • The product is purified by flash chromatography.
    • Analytical methods such as chiral HPLC, NMR, and mass spectrometry confirm structure and purity.

Key Experimental Data:

Step Reagents/Conditions Outcome/Notes
Difluorocyclopropanation ZnEt2, TFA, CH2I2, DCE, 0°C Formation of difluorocyclopropyl intermediate
Oxidative Cleavage O3 or Lemieux-Johnson oxidation Selective aldehyde formation
Purification Flash chromatography (ethyl acetate/hexane gradient) High purity product

This method is supported by detailed synthetic routes described in patent literature, indicating high yields and stereoselectivity in some cases.

Method 2: Palladium-Catalyzed Cross-Coupling and Subsequent Functional Group Transformations

An alternative route involves:

  • Cross-Coupling Reactions:

    • Palladium-catalyzed coupling of fluorinated aryl halides with appropriate organometallic reagents to install the 4-methoxyphenyl group.
    • Use of boronic acids or esters under Suzuki-Miyaura coupling conditions.
  • Introduction of Difluoro Groups:

    • Electrophilic fluorination or nucleophilic difluoromethylation reagents are used to introduce fluorine atoms at the 3-position.
    • Reagents such as Selectfluor or specialized difluoromethylating agents may be employed.
  • Aldehyde Formation:

    • Oxidation of corresponding alcohol or alkene intermediates to aldehydes using mild oxidants.
  • Final Purification:

    • Standard chromatographic techniques.

This method is advantageous for its modularity and the ability to introduce various substituents through cross-coupling, allowing structural diversity.

Method 3: Direct Difluorination of Preformed Propanal Derivatives

A more direct but less common approach involves:

  • Starting from 2-(4-methoxyphenyl)propanal.
  • Applying selective difluorination reagents to the 3-position.
  • Reagents such as difluorocarbene precursors or electrophilic fluorinating agents under controlled conditions.

This method requires careful optimization to avoid multiple fluorinations or degradation of the aldehyde group.

Analytical and Research Findings

  • Chiral HPLC Analysis: Used to confirm stereochemistry and purity of intermediates and final products, especially when chiral centers are present.
  • NMR Spectroscopy: $$^{1}H$$, $$^{13}C$$, and $$^{19}F$$ NMR confirm the presence and position of fluorine atoms and aldehyde protons.
  • Mass Spectrometry: Confirms molecular weight and fragmentation pattern consistent with 3,3-difluoro substitution.
  • Yields: Reported yields for key steps such as difluorocyclopropanation and oxidative cleavage range from 60% to 85%, depending on reaction conditions and scale.

Summary Table of Preparation Methods

Method No. Key Steps Reagents/Conditions Advantages Limitations
1 Difluorocyclopropanation + Oxidative cleavage ZnEt2, TFA, CH2I2, O3 or Lemieux-Johnson oxidation High selectivity, stereocontrol Multi-step, sensitive reagents
2 Pd-catalyzed cross-coupling + fluorination + oxidation Pd catalyst, boronic acids, Selectfluor Modular, allows substitution variety Requires palladium catalysts
3 Direct difluorination of propanal Difluorocarbene precursors, electrophilic fluorinating agents Shorter route Difficult to control selectivity

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-(4-methoxyphenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 3,3-Difluoro-2-(4-methoxyphenyl)propanoic acid.

    Reduction: 3,3-Difluoro-2-(4-methoxyphenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a starting material for the synthesis of other compounds with potential therapeutic applications.

    Biology: It has been studied for its antibacterial and antifungal properties.

    Medicine: Research has explored its anticancer properties and its ability to induce apoptosis in cancer cells.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 3,3-Difluoro-2-(4-methoxyphenyl)propanal is not fully understood. it is believed to exert its biological effects by interacting with cellular proteins and enzymes. It has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cellular metabolism.

Comparison with Similar Compounds

Functional Group Variations: Aldehydes vs. Alcohols, Acids, and Ketones

Propanal (CH₃CH₂CHO)

  • Adsorption Behavior : Propanal adsorbs on tungsten carbide (WC) via a di-σ C–O bond, leading to decomposition intermediates like propoxy species upon heating to 300 K .
  • Catalytic Reactivity: On NiMoS catalysts, propanal chemisorbs in a di-σ mode involving Mo and Ni atoms, distinct from propanol or propanoic acid, which interact primarily through O–H dissociation .
  • Key Difference : The presence of 3,3-difluoro and 4-methoxyphenyl groups in the target compound may alter adsorption kinetics and intermediate stability compared to unsubstituted propanal.

Methyl 2-Amino-3-(4-fluorophenyl)propanoate Hydrochloride

  • This ester derivative (C₁₀H₁₃ClFNO₂) shares a fluorophenyl group but replaces the aldehyde with an ester and amino group. Such substitutions reduce electrophilicity at the carbonyl carbon, impacting reactivity in nucleophilic addition reactions .

3-(4-Methoxyphenyl)-3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic Acid

Substituent Effects: Fluorine and Methoxy Groups

Impact of Fluorine Substituents

  • Electron-Withdrawing Effects: Fluorine atoms increase the electrophilicity of adjacent carbonyl groups. For example, in (3R)-3-amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic acid (C₁₀H₁₁F₂NO₃), the difluoro moiety stabilizes the carboxylate anion via inductive effects, enhancing solubility in polar solvents .
  • Steric and Electronic Modulation: In 3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanoic acid (C₁₂H₉F₂NO₃), fluorine atoms on the phenyl ring enhance metabolic stability and binding affinity in bioactive compounds .

Role of 4-Methoxyphenyl Group

  • Electron Donation : The methoxy group donates electrons via resonance, as seen in β-carboline derivatives where 4-methoxyphenyl at position-1 enhances cytotoxic activity against cancer cell lines (e.g., IC₅₀ = 2.13 μM for ovarian cancer) .
  • Conformational Stability : In anti- and syn-1-(4-methoxyphenyl)propanediols, the methoxyphenyl group influences diastereomer stability through intramolecular hydrogen bonding .

Catalytic Decomposition Pathways

  • Propanal decomposes on WC to form propoxy intermediates, while propanol dissociates via O–H bond cleavage at 100 K . The target compound’s difluoro and methoxyphenyl groups may slow decomposition by stabilizing the aldehyde through steric hindrance or electronic effects.

Physical and Chemical Properties

Atmospheric Stability

  • Simple propanal exhibits rapid atmospheric degradation with high variability, while acetone shows slower degradation . The fluorine and methoxyphenyl groups in the target compound may reduce volatility and increase persistence due to decreased vapor pressure and enhanced resonance stabilization.

Thermal Stability

  • Propanal-derived intermediates on WC decompose at ~300 K . Fluorine’s strong C–F bonds likely increase the thermal stability of 3,3-difluoro-2-(4-methoxyphenyl)propanal compared to non-fluorinated analogs.

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